molecular formula C20H18N4O4S2 B2809325 N-[3-(2,4-dimethoxyanilino)quinoxalin-2-yl]thiophene-2-sulfonamide CAS No. 716340-02-2

N-[3-(2,4-dimethoxyanilino)quinoxalin-2-yl]thiophene-2-sulfonamide

Cat. No.: B2809325
CAS No.: 716340-02-2
M. Wt: 442.51
InChI Key: KVXSDRBIPHXGIE-UHFFFAOYSA-N
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Description

N-[3-(2,4-dimethoxyanilino)quinoxalin-2-yl]thiophene-2-sulfonamide is a synthetic quinoxaline derivative incorporated with a thiophene sulfonamide group. Compounds within this structural class have been identified in patent literature as having biological activity, particularly as inhibitors of phosphoinositide 3-kinase (PI3K) . The PI3K pathway is a critical signaling mechanism involved in cell growth, survival, and proliferation, making it a significant target in oncological research . Due to this mechanism of action, such compounds are investigated for potential applications in the treatment of various diseases, including cancers, autoimmune disorders, and inflammatory conditions . The molecular structure combines a quinoxaline core, known for its diverse biological activities, with a sulfonamide functional group. Sulfonamides are a prominent pharmacophore in medicinal chemistry and are known to confer inhibitory activity against enzymes like carbonic anhydrases, which are also relevant targets in cancer and other diseases . This combination makes the compound a valuable subject for research into targeted therapies and mechanism-of-action studies. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-(2,4-dimethoxyanilino)quinoxalin-2-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S2/c1-27-13-9-10-16(17(12-13)28-2)23-19-20(22-15-7-4-3-6-14(15)21-19)24-30(25,26)18-8-5-11-29-18/h3-12H,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXSDRBIPHXGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,4-dimethoxyanilino)quinoxalin-2-yl]thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a diketone to form the quinoxaline ring. The thiophene-2-sulfonamide moiety is then introduced through a series of substitution reactions. The final step involves the coupling of the 2,4-dimethoxyaniline group to the quinoxaline core under specific reaction conditions, such as the use of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,4-dimethoxyanilino)quinoxalin-2-yl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[3-(2,4-dimethoxyanilino)quinoxalin-2-yl]thiophene-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(2,4-dimethoxyanilino)quinoxalin-2-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Key Compounds for Comparison

N-[3-(Pentylamino)quinoxalin-2-yl]thiophene-2-sulfonamide (CAS: 714241-42-6) Substituent: Pentylamino group at the quinoxaline C3 position.

4-[[3-(Thiophen-2-ylsulfonylamino)quinoxalin-2-yl]amino]benzoic Acid Substituent: Benzoic acid group at the C4 position. Properties: Introduces a carboxylic acid moiety, enhancing hydrophilicity and hydrogen-bonding capacity. Key Difference: The carboxylic acid may improve binding to polar enzyme pockets, unlike the methoxy groups in the target compound .

N-Cyclohexyl-4-[(2-nitroanilino)methyl]thiophene-2-sulfonamide Substituent: Nitroanilino and cyclohexyl groups. Properties: Exhibits intramolecular N–H···O hydrogen bonding, stabilizing its conformation. Key Difference: The nitro group (electron-withdrawing) contrasts with the methoxy groups (electron-donating), altering electronic distribution and reactivity .

Pharmacological Activity Comparison

Anticancer Activity

A study on quinoxaline-sulfonamide derivatives (e.g., compounds 9, 10, and 11 in ) reported IC50 values against HEPG2 liver cancer cells:

Compound IC50 (mmol L<sup>–1</sup>)
4-(3-(4-Ethylbenzoate)thioureido)-N-(quinoxalin-2-yl)benzenesulfonamide (9) 15.6
N-(Pyridin-2-yl)-4-(3-(4-(N-quinoxalin-2-yl-sulfamoyl)phenyl)thioureido)benzenesulfonamide (10) 26.8
N-(Quinoxalin-2-yl)-4-(3-(4-(N-thiazol-2-ylsulfamoyl)phenyl)thioureido)benzenesulfonamide (11) 24.4

Key Insight: The presence of thioureido and heterocyclic groups (e.g., pyridinyl, thiazolyl) enhances anticancer potency. While the target compound lacks these groups, its dimethoxyanilino substituent may improve selectivity for specific enzyme conformations (e.g., kinase inhibition) .

Physicochemical and Electronic Properties

Electronic Effects

  • Target Compound: The 2,4-dimethoxyanilino group provides electron-donating methoxy substituents, increasing electron density at the quinoxaline core. This may enhance π-π stacking interactions with aromatic residues in enzyme active sites .
  • Comparison with Nitro-Substituted Analogues: Nitro groups (e.g., in N-Cyclohexyl-4-[(2-nitroanilino)methyl]thiophene-2-sulfonamide) reduce electron density, favoring interactions with electron-deficient regions of targets .

Solubility and LogP

  • The dimethoxyanilino group likely improves aqueous solubility compared to alkylamino analogues (e.g., pentylamino in CAS 714241-42-6), which have higher LogP values (4.2) .

Research Findings and Therapeutic Potential

Enzyme Inhibition: Quinoxaline-sulfonamides stabilize inactive conformations of enzymes (e.g., kinases) via interactions with key residues in homodimer interfaces .

Combination Therapy : Synergistic effects with radiation were observed for related compounds (e.g., compound 9 ), suggesting that the target compound may similarly benefit from combination regimens .

Antimicrobial Activity : Thiophene-sulfonamide derivatives exhibit broad-spectrum antimicrobial effects, though activity depends on substituent polarity and steric bulk .

Biological Activity

N-[3-(2,4-dimethoxyanilino)quinoxalin-2-yl]thiophene-2-sulfonamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound contains several functional groups that contribute to its biological activity:

  • Quinoxaline moiety : Known for its role in various kinase inhibitors.
  • Thiophene ring : Commonly found in antibiotics, suggesting potential antimicrobial properties.
  • Sulfonamide group : Associated with various pharmacological effects.

The molecular formula of this compound is C20H18N4O4S2, with a molecular weight of approximately 442.5 g/mol. The IUPAC name reflects its complex structure, indicating the potential for diverse chemical interactions.

Research indicates that this compound primarily exerts its biological effects through the inhibition of specific enzymes and receptors involved in cell signaling pathways. Notably, it targets kinases associated with cancer cell proliferation and survival:

  • Kinase Inhibition : The compound has shown promise in inhibiting kinases that play critical roles in cancer cell signaling.
  • Antimicrobial Activity : Its thiophene sulfonamide structure suggests potential effectiveness against bacterial and fungal infections.

Anticancer Properties

Several studies have explored the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast (MDA-MB-231), colon (HCT116), and prostate (DU145) cancer cells. The IC50 values for these cell lines indicate significant cytotoxicity.
Cell LineIC50 Value (µM)
MDA-MB-231< 10
HCT116< 15
DU145< 12

These findings suggest that the compound may be a candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity:

  • Microbial Strains Tested : Studies have included tests against both standard strains like Staphylococcus aureus and multidrug-resistant strains such as MRSA.
Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Methicillin-resistant S. aureus16 µg/mL

The results indicate that this compound possesses notable antimicrobial properties, particularly against resistant strains.

Case Studies and Research Findings

  • Study on Anticancer Activity : A recent study synthesized various quinoxaline derivatives, including this compound. The derivatives were tested for their ability to inhibit cancer cell growth, revealing significant activity against multiple cancer types .
  • Mechanistic Insights : Another investigation focused on the molecular docking studies of the compound against c-Met kinase, highlighting its potential as a targeted therapy for cancers characterized by c-Met overexpression .
  • Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of several quinoxaline derivatives against clinical isolates. This compound demonstrated superior efficacy compared to traditional antibiotics .

Q & A

Q. What synthetic strategies are employed to prepare N-[3-(2,4-dimethoxyanilino)quinoxalin-2-yl]thiophene-2-sulfonamide?

The synthesis typically involves multi-step organic reactions. Key steps include:

  • Quinoxaline core formation : Condensation of o-phenylenediamine derivatives with glyoxal or diketones under acidic conditions.
  • Sulfonamide coupling : Reaction of the quinoxaline intermediate with thiophene-2-sulfonyl chloride in the presence of a base (e.g., NaOH) to facilitate nucleophilic substitution .
  • Aniline substitution : Introduction of the 2,4-dimethoxyanilino group via Buchwald-Hartwig amination or nucleophilic aromatic substitution, requiring palladium catalysts or elevated temperatures . Critical parameters include solvent polarity (e.g., DMF for solubility), temperature control (80–120°C), and purification via column chromatography or recrystallization.

Q. How is the molecular structure of this compound validated?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify proton environments and carbon frameworks, particularly the methoxy (-OCH3_3), sulfonamide (-SO2_2NH-), and quinoxaline aromatic signals .
  • X-ray crystallography : Resolves intramolecular interactions, such as hydrogen bonding between the sulfonamide NH and quinoxaline N-atoms, which stabilize the conformation .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C20_{20}H19_{19}N3_3O4_4S2_2) .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonamide coupling step?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility and reaction homogeneity .
  • Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)2_2) improve coupling efficiency in amination steps, while bases like K2_2CO3_3 neutralize HCl byproducts .
  • Temperature gradients : Gradual heating (e.g., 60°C → 100°C) minimizes side reactions like sulfonamide hydrolysis . A comparative study of reaction conditions is shown below:
ConditionSolventCatalystYield (%)Reference
Room temperatureDCMNone45
80°C, 12 hrsDMFPd(OAc)2_278
Microwave-assistedTHFK2_2CO3_382

Q. What methodologies address contradictions in reported biological activities of quinoxaline-sulfonamide hybrids?

Discrepancies in activity (e.g., enzyme inhibition vs. no effect) are resolved through:

  • Targeted assays : Re-evaluate potency against specific isoforms (e.g., kinase vs. phosphatase inhibition) using fluorescence polarization or SPR binding assays .
  • Molecular docking : Compare binding poses of the 2,4-dimethoxyanilino group in homologous protein structures (e.g., PARP-1 vs. PARP-2) to identify selectivity drivers .
  • Metabolic stability testing : Assess if rapid in vitro degradation (e.g., cytochrome P450 metabolism) leads to false negatives in cellular assays .

Q. How does the 2,4-dimethoxyanilino substituent influence electronic properties and reactivity?

The substituent impacts:

  • Electron density : Methoxy groups donate electron density via resonance, increasing quinoxaline ring nucleophilicity and altering redox potentials (measured via cyclic voltammetry) .
  • Hydrogen bonding : The anilino NH participates in intramolecular H-bonding with sulfonamide oxygen, reducing rotational freedom (observed in X-ray structures) .
  • Solubility : Methoxy groups enhance hydrophilicity, improving aqueous solubility (logP reduction from 3.2 to 2.7) compared to chloro analogs .

Data Contradiction Analysis

Q. Why do similar quinoxaline-sulfonamides exhibit divergent enzymatic inhibition profiles?

Disparities arise from:

  • Substituent positioning : 2,4-Dimethoxy vs. 3-chloro analogs () alter steric bulk, affecting binding pocket accessibility.
  • Assay conditions : Variations in pH (e.g., 7.4 vs. 6.5) or ionic strength may protonate the sulfonamide NH, modifying target affinity .
  • Protein flexibility : Molecular dynamics simulations reveal conformational changes in enzyme active sites upon ligand binding, explaining inconsistent IC50_{50} values .

Structural and Functional Insights

Q. What computational tools predict the compound’s interaction with biological targets?

Advanced methods include:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electron transfer during enzyme interactions .
  • Molecular Dynamics (MD) : Simulates binding stability over 100-ns trajectories, highlighting critical residues (e.g., Arg104 in kinase targets) for mutagenesis validation .

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